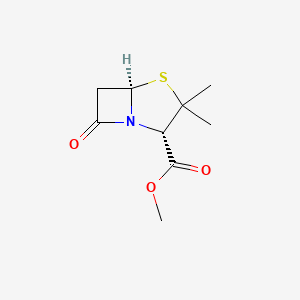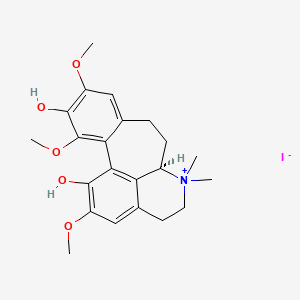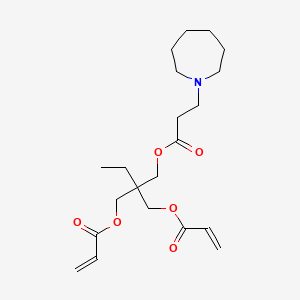
Trimethylolpropane diacrylate 3-(hexamethyleniminyl)propionate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trimethylolpropane diacrylate 3-(hexamethyleniminyl)propionate is a chemical compound with the molecular formula C21H33NO6 and a molecular weight of 395.5 g/mol . It is known for its applications in various industrial and scientific fields due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Trimethylolpropane diacrylate 3-(hexamethyleniminyl)propionate involves the reaction of trimethylolpropane with acrylic acid and hexamethylenimine. The reaction typically occurs under controlled temperature and pressure conditions to ensure the formation of the desired product. The process may involve the use of catalysts to enhance the reaction rate and yield .
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors. The process involves the continuous feeding of reactants and the removal of by-products to maintain the efficiency of the reaction. The final product is purified through distillation or crystallization to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
Trimethylolpropane diacrylate 3-(hexamethyleniminyl)propionate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcomes .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation reactions may produce carboxylic acids, while reduction reactions may yield alcohols .
Scientific Research Applications
Trimethylolpropane diacrylate 3-(hexamethyleniminyl)propionate has a wide range of applications in scientific research, including:
Chemistry: Used as a monomer in the synthesis of polymers and copolymers.
Biology: Employed in the development of biomaterials and drug delivery systems.
Medicine: Utilized in the formulation of medical adhesives and coatings.
Industry: Applied in the production of coatings, adhesives, and sealants
Mechanism of Action
The mechanism of action of Trimethylolpropane diacrylate 3-(hexamethyleniminyl)propionate involves its interaction with various molecular targets and pathways. The compound can form cross-linked networks through polymerization reactions, which contribute to its mechanical strength and stability. The molecular targets include functional groups that participate in the formation of covalent bonds, leading to the desired chemical and physical properties .
Comparison with Similar Compounds
Similar Compounds
Trimethylolpropane triacrylate: A trifunctional acrylate ester monomer used in similar applications.
Pentaerythritol tetraacrylate: Another multifunctional acrylate used in the production of high-performance polymers
Uniqueness
Trimethylolpropane diacrylate 3-(hexamethyleniminyl)propionate is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and applications. Its ability to form stable cross-linked networks makes it particularly valuable in the development of advanced materials .
Properties
CAS No. |
73003-78-8 |
|---|---|
Molecular Formula |
C21H33NO6 |
Molecular Weight |
395.5 g/mol |
IUPAC Name |
2,2-bis(prop-2-enoyloxymethyl)butyl 3-(azepan-1-yl)propanoate |
InChI |
InChI=1S/C21H33NO6/c1-4-18(23)26-15-21(6-3,16-27-19(24)5-2)17-28-20(25)11-14-22-12-9-7-8-10-13-22/h4-5H,1-2,6-17H2,3H3 |
InChI Key |
HZGOAUDVKRQMPN-UHFFFAOYSA-N |
Canonical SMILES |
CCC(COC(=O)CCN1CCCCCC1)(COC(=O)C=C)COC(=O)C=C |
physical_description |
Liquid; NKRA |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


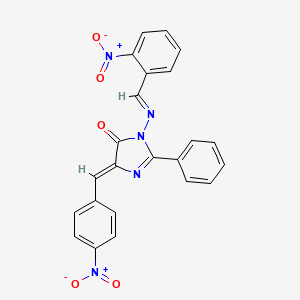
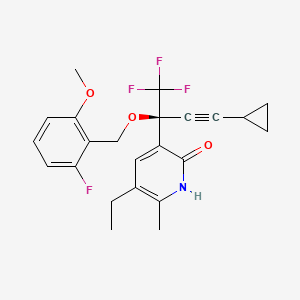
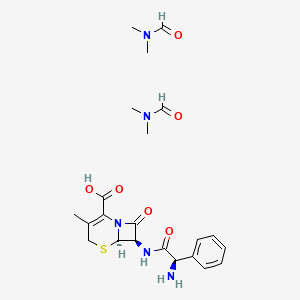
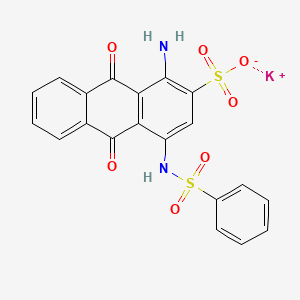
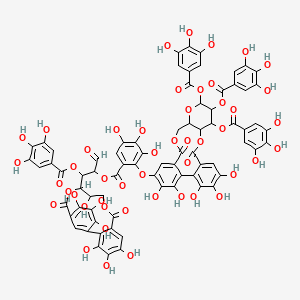
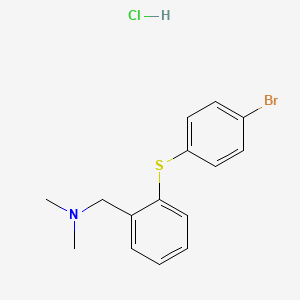
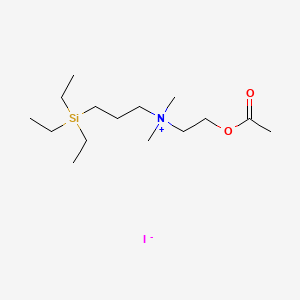
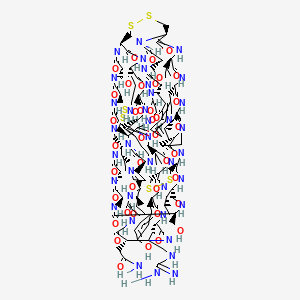
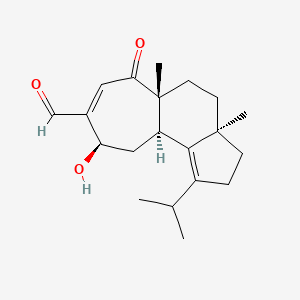

![[(3S,3aR,6S,6aS)-3-pyrrolidin-1-yl-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12773843.png)

